molecular formula C20H30O2 B1206515 6alpha-Methyltestosterone CAS No. 13251-86-0

6alpha-Methyltestosterone

货号: B1206515
CAS 编号: 13251-86-0
分子量: 302.5 g/mol
InChI 键: QRHBXQAFGLVWFW-JQMFHEMUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6alpha-Methyltestosterone is a synthetic androgen and anabolic steroid (AAS) that acts as an agonist of the androgen receptor (AR) . This compound is provided as a high-purity raw material for scientific research and laboratory use only. In a research context, androgens like methyltestosterone are studied for their role in cellular processes, hormone signaling pathways, and their effects on the development and maintenance of male sexual characteristics . Researchers have also utilized similar compounds to explore potential therapeutic applications, such as the treatment of hormone-related conditions, though strict medical guidance is required due to potential side effects . A key area of scientific investigation involves the hepatotoxicity associated with 17α-alkylated androgens, making them a subject of toxicological studies . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the purchaser to ensure compliance with all local and national regulations regarding the handling and use of controlled substance * .

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

13251-86-0

分子式

C20H30O2

分子量

302.5 g/mol

IUPAC 名称

(6S,8R,9S,10R,13S,14S,17S)-17-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11-12,14-16,18,22H,4-10H2,1-3H3/t12-,14-,15-,16-,18-,19+,20-/m0/s1

InChI 键

QRHBXQAFGLVWFW-JQMFHEMUSA-N

SMILES

CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)CC4)C)C)O

手性 SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C)O

规范 SMILES

CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)CC4)C)C)O

其他CAS编号

13251-86-0

产品来源

United States

Chemical Synthesis and Derivatization Strategies for Research Applications

Stereoselective Synthetic Pathways for 6α-Methyltestosterone Analogs

The introduction of a methyl group at the C-6 position of the testosterone (B1683101) scaffold can result in two stereoisomers, 6α and 6β. The biological activity of these epimers can differ significantly, making stereoselective synthesis crucial for research applications. The synthesis of 6α- and 6β-alkyl-substituted androst-4-en-17-ones, which are direct precursors to 6-alkyltestosterone analogs, provides a clear pathway.

A common strategy begins with the modification of the Δ⁴-3-keto functionality in the A-ring of a testosterone precursor. The reaction sequence often involves the formation of a dienol ether or a similar reactive intermediate, which then directs the alkylating agent to the C-6 position. The stereochemical outcome of the methylation is highly dependent on the reaction conditions and the specific reagents used.

One established pathway to generate 6-methylated androgens involves the following key steps:

Protection of the 17β-hydroxyl group: This is typically achieved using a protecting group like acetate (B1210297) to prevent unwanted side reactions.

Formation of a 3,5-dienol intermediate: The protected testosterone precursor is reacted with a reagent to form a dienol ether or acetate. This sets up the conjugated system for alkylation.

Methylation: The dienol intermediate is then reacted with a methylating agent. The choice of agent and solvent can influence the stereoselectivity of the addition at the C-6 position. Often, this step yields a mixture of 6α and 6β isomers.

Separation and Deprotection: The resulting epimeric mixture is typically separated using chromatographic techniques. Subsequent hydrolysis of the 17-acetate group yields the target 6α-Methyltestosterone analog.

Research into the synthesis of related 6-bromoandrogens has shown that the 6β-isomer can be epimerized to the more thermodynamically stable 6α-isomer. nih.gov This principle can be applied to methylated analogs, where thermodynamic equilibration can be used to enrich the desired 6α product. For instance, treatment of a 6β-methyl steroid with acid or base can facilitate epimerization to the 6α-configuration.

Table 1: Generalized Pathway for Stereoselective Synthesis of 6α-Methyl Androgen Analogs
StepDescriptionKey Reagents/ConditionsObjective
117β-Hydroxyl ProtectionAcetic anhydride, pyridinePrevent oxidation or side-reactions at C-17.
2Dienol Ether FormationEthyl orthoformate, acid catalystCreate a reactive intermediate for C-6 alkylation.
3Stereoselective MethylationMethylmagnesium bromide or other organometallic methyl sourceIntroduce the methyl group at C-6, often yielding an α/β mixture.
4Isomer Separation/EpimerizationChromatography; Acid/base treatmentIsolate the 6α-epimer or convert the 6β-epimer to the 6α form.
5DeprotectionBase hydrolysis (e.g., K₂CO₃ in methanol)Remove the 17-acetate group to yield the final product.

Synthesis of Isotopically Labeled 6α-Methyltestosterone for Mechanistic and Tracer Studies

Isotopically labeled steroids are indispensable tools for metabolism studies, pharmacokinetic analysis, and as internal standards in mass spectrometry-based quantification assays. The synthesis of labeled 6α-Methyltestosterone can be approached by incorporating stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C).

Deuterium Labeling: A synthetic route for introducing deuterium at the C-6 position can be adapted from methods developed for other steroids. nih.gov A plausible strategy would involve:

Starting with a 3α,5α-cyclosteroid precursor.

Oxidation of the C-6 position to a ketone (6-oxo).

Base-catalyzed exchange with deuterium oxide (D₂O) to introduce deuterium atoms at adjacent positions (e.g., C-7).

Stereoselective reduction of the 6-oxo group using a deuteride-donating agent like sodium borodeuteride (NaBD₄). This step is critical for establishing the 6α-deuterium configuration.

Rearrangement of the resulting 6α-deutero-6β-hydroxy-3α,5α-cyclosteroid intermediate back to the Δ⁴-3-keto steroid scaffold.

Alternatively, for labeling the methyl group itself, a synthetic pathway could employ a deuterated methylating agent, such as deuterated methyl magnesium iodide (CD₃MgI), in the alkylation step described in section 2.1. nih.gov

Carbon-13 Labeling: The synthesis of ¹³C-labeled steroids is more complex and often involves either a partial or total synthesis approach. nih.gov For 6α-Methyltestosterone, a semi-synthetic approach is more practical.

Labeling the Methyl Group: The most direct method would be to use a ¹³C-labeled methylating agent (e.g., ¹³CH₃I) in the C-6 alkylation of a suitable testosterone precursor.

Labeling the Steroid Scaffold: Introducing ¹³C into the steroid ring system is a significant synthetic challenge. It often requires building one of the rings from ¹³C-labeled starting materials and then completing the steroid structure. For example, methods have been described for synthesizing tetradecanoic acid with ¹³C at various positions, which demonstrates the types of multi-step synthetic sequences required to place a label at a specific carbon atom within a complex molecule. nih.gov

These labeled compounds are crucial for isotope dilution mass spectrometry, which allows for precise quantification of the steroid in biological samples, and for metabolic studies to trace the fate of the molecule in vivo. ed.ac.uk

Development of 6α-Methyltestosterone Analogs as Chemical Probes for Steroid Receptor Research

Analogs of 6α-Methyltestosterone, particularly those with varying alkyl substituents at the 6α-position, serve as valuable chemical probes to investigate the structure and function of steroid-binding proteins, such as the aromatase enzyme. By systematically altering the structure of the steroid and measuring the corresponding change in biological activity, researchers can map the topology of the enzyme's active site.

A key example is the study of 6-substituted androst-4-ene analogs as aromatase inhibitors. acs.orgnih.gov Aromatase converts androgens like testosterone into estrogens, and its inhibition is a therapeutic strategy for estrogen-dependent cancers. Studies on a series of 6α- and 6β-alkyl-substituted androst-4-en-17-ones have provided significant insights into the enzyme's binding pocket.

Research findings indicate that:

Both 6α- and 6β-methyl analogs are potent competitive inhibitors of human placental aromatase. nih.gov

The 6α-methyl-17-keto steroid (Kᵢ = 3.1 nM) was found to be a more potent inhibitor than the corresponding 6β-methyl isomer (Kᵢ = 5.3 nM) and the parent 6-unsubstituted compound. nih.gov

Increasing the length of the alkyl chain at the 6α-position generally leads to a decrease in inhibitory activity, suggesting that the binding pocket in this region is sterically constrained. acs.orgnih.gov

A 17-carbonyl group is critical for tight binding to the aromatase active site, as the 17β-hydroxy analogs (like 6α-Methyltestosterone itself) are less potent inhibitors than their 17-keto counterparts. nih.gov

These structure-activity relationship (SAR) studies, which use 6α-methylated steroids and its analogs as chemical probes, have demonstrated the presence of a limited-volume hydrophobic pocket near the C-6 position of the steroid-binding site of aromatase. acs.org

Table 2: Inhibitory Activity (Kᵢ) of 6α-Alkyl Androst-4-en-17-one Analogs against Human Placental Aromatase nih.gov
Compound (6α-Alkyl Group)Apparent Kᵢ (nM)Mode of Inhibition
Unsubstituted (Hydrogen)6.8Competitive
Methyl3.1Competitive
Ethyl12Competitive
n-Propyl38Competitive
n-Pentyl150Competitive
n-Octyl1100Competitive

Chemoenzymatic Approaches in 6α-Methyltestosterone Scaffold Modification

Chemoenzymatic synthesis combines the versatility of traditional organic chemistry with the high selectivity of biological catalysts (enzymes). This approach is particularly powerful for modifying complex molecules like steroids, where achieving site- and stereoselectivity can be challenging with purely chemical methods.

While the direct enzymatic methylation of a testosterone scaffold at the 6α-position is not a well-established process, a chemoenzymatic strategy can be proposed based on existing principles of biocatalysis. Biological methylation is typically carried out by methyltransferase enzymes, which use S-adenosyl-L-methionine (SAM) as a methyl donor. oup.com

A hypothetical chemoenzymatic route for 6α-Methyltestosterone synthesis or modification could involve:

Chemical Synthesis of a Precursor: A testosterone analog could be chemically synthesized to be an ideal substrate for a specific methyltransferase. This might involve modifying the A-ring to enhance enzyme recognition or reactivity.

Enzymatic Methylation: The precursor would then be subjected to an enzymatic reaction. This would require a methyltransferase capable of acting on the steroid scaffold. Since naturally occurring steroid 6α-methyltransferases are not common, this would likely necessitate the use of an engineered enzyme. Techniques like directed evolution could be employed to create a methyltransferase variant with the desired activity and stereoselectivity for the 6α-position.

Further Chemical Modification: Following the enzymatic step, further chemical reactions could be used to modify other parts of the molecule, leading to a diverse library of 6α-methylated analogs.

This approach leverages enzymes to solve the difficult stereochemical challenge of introducing the 6α-methyl group, while using traditional synthesis for steps that are not easily accomplished enzymatically. The development of Rieske oxygenase-like hydroxylases (KSH) for C9-C10 bond cleavage in steroids demonstrates the potential of using enzymes to perform highly specific modifications on the steroid core, a principle that could be extended to other transformations like methylation. researchgate.net

Biochemical and Molecular Mechanisms of Action of 6alpha Methyltestosterone

Interaction with Steroid Receptors: Androgen Receptor (AR) and Glucocorticoid Receptor (GR)

6alpha-Methyltestosterone's primary mode of action is through its interaction with the Androgen Receptor (AR), a ligand-dependent transcription factor. researchgate.net Upon entering a target cell, it binds to the AR, initiating a cascade of events that leads to the regulation of gene expression. Like other androgens, it can also exhibit cross-reactivity with other steroid receptors, such as the Glucocorticoid Receptor (GR), albeit typically with lower affinity.

The efficacy of this compound is rooted in its ability to bind to the Ligand Binding Domain (LBD) of the Androgen Receptor. Studies utilizing recombinant AR have been instrumental in quantifying this interaction. The binding affinity of 17alpha-methyltestosterone, a closely related compound, for the AR is comparable to that of the endogenous androgen, testosterone (B1683101).

Binding assays with recombinant receptors have determined the relative binding affinity (RBA) of methyltestosterone (B1676486) for both the Androgen and Glucocorticoid receptors. These studies show a high affinity for the AR and a significantly lower, yet present, affinity for the GR.

Table 1: Relative Binding Affinity of Methyltestosterone for Steroid Receptors

Receptor Relative Binding Affinity (%)
Androgen Receptor (AR) 45–125

Data sourced from competitive binding assays, relative to a reference steroid.

The binding of an agonist like this compound to the AR's ligand-binding domain induces a critical conformational change in the receptor protein. researchgate.net This alteration causes the dissociation of heat shock proteins (HSPs), which hold the receptor in an inactive state in the cytoplasm. The activated receptor-ligand complex then translocates into the nucleus.

Once in the nucleus, the activated AR undergoes homodimerization, a process where two receptor-ligand complexes pair together. nih.govembopress.org This dimerization of both the ligand-binding domain and the DNA-binding domain is an essential prerequisite for the receptor to effectively bind to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes. nih.govnih.gov This interaction with AREs is the foundational step of genomic signaling that leads to the modulation of gene transcription. nih.gov

Transcriptional Regulation and Gene Expression Modulation by this compound

Following nuclear translocation and dimerization, the this compound-AR complex functions as a transcription factor. By binding to AREs, it recruits co-activator or co-repressor proteins and interacts with the basal transcription machinery to either enhance or suppress the rate of transcription of specific genes.

Transcriptome analyses in various animal models have identified numerous genes and signaling pathways that are regulated by methyltestosterone. These studies highlight its role in controlling developmental and metabolic processes. For instance, in fish models, methyltestosterone has been shown to down-regulate genes associated with female development, such as cyp19a1a (aromatase) and foxl2, while up-regulating male-associated genes like amh (Anti-Müllerian hormone) and sox9. mdpi.com

Further research has implicated methyltestosterone in the modulation of key cellular signaling pathways. mdpi.comnih.gov

Key signaling pathways influenced by methyltestosterone include:

TGF-β signaling pathway mdpi.com

Steroid hormone biosynthesis mdpi.com

PI3K/Akt/FoxO3a signaling pathway nih.gov

Focal adhesion and cell adhesion molecule pathways nih.gov

A summary of representative target genes and their regulation by methyltestosterone is presented below.

Table 2: Examples of Target Genes Modulated by Methyltestosterone

Gene Function Regulation
cyp19a1a Estrogen synthesis (Aromatase) Down-regulated
foxl2 Ovarian development and function Down-regulated
amh Male sexual differentiation Up-regulated
pik3c3 Cell signaling (PI3K component) Down-regulated
foxo3 Transcription factor (cell fate) Up-regulated

Findings are based on transcriptome studies in fish models exposed to 17alpha-methyltestosterone. mdpi.comnih.gov

Steroid hormones can influence gene expression beyond direct transcriptional activation through epigenetic modifications. nih.gov These mechanisms, which include DNA methylation and histone modifications, alter chromatin structure and accessibility to the transcriptional machinery without changing the underlying DNA sequence. nih.gov

Androgens like testosterone have been shown to induce epigenetic changes, such as altering patterns of histone acetylation and methylation, which are linked to the masculinization of the brain and metabolic tissues. nih.gov While it is plausible that this compound, as a potent androgen, could exert similar epigenetic effects, specific research directly investigating its role in mediating such modifications is not extensively documented. The interplay between androgen signaling and epigenetic regulation remains an active area of investigation.

Non-Genomic Actions of this compound

In addition to the classical genomic pathway that involves gene transcription, androgens can elicit rapid, non-genomic effects. nih.gov These actions are initiated within seconds to minutes and are independent of transcription and protein synthesis. nih.gov The mechanisms are thought to involve androgen binding to receptors on or near the cell membrane, leading to the activation of intracellular second messenger systems and protein kinase cascades. nih.govnih.gov

Key features of non-genomic androgen signaling include:

Rapid Onset: Effects are observed too quickly to be explained by changes in gene expression.

Activation of Kinase Pathways: Androgens can rapidly activate pathways such as the mitogen-activated protein kinase (MAPK) cascade. nih.gov

Modulation of Intracellular Ion Levels: A consistent finding is a rapid increase in intracellular calcium ([Ca2+]) concentration following androgen exposure. nih.govnih.gov

These non-genomic pathways can influence a variety of cellular processes and may also interact with and modulate the classical genomic response. nih.gov Although these mechanisms are established for endogenous androgens like testosterone, specific studies detailing the non-genomic actions of this compound are limited.

Interactions with Other Intracellular Signaling Cascades

Androgens can initiate rapid, non-genomic effects by interacting with signaling networks within the cell, leading to the activation of various protein kinases and the mobilization of second messengers. These actions are often mediated by membrane-associated androgen receptors or other cell surface receptors, triggering a cascade of events that can influence cellular function.

One of the key pathways implicated in the non-genomic actions of androgens is the mitogen-activated protein kinase (MAPK) signaling cascade . For androgens such as testosterone and dihydrotestosterone (B1667394), activation of the MAPK/extracellular signal-regulated kinase (ERK) pathway has been observed. This activation is typically rapid and can lead to downstream effects on cell proliferation, differentiation, and survival. The general mechanism involves the androgen binding to a receptor, which in turn activates a series of kinases, ultimately leading to the phosphorylation and activation of ERK. However, specific studies demonstrating that this compound activates the MAPK/ERK pathway are lacking.

Another critical signaling pathway is the phosphatidylinositol 3-kinase (PI3K)/Akt pathway . This pathway is central to cell growth, survival, and metabolism. Some androgens have been shown to activate the PI3K/Akt pathway, which can have significant physiological consequences. The activation of this pathway typically involves the phosphorylation of Akt, which then phosphorylates a variety of downstream targets. As with the MAPK pathway, there is no direct evidence in the current body of scientific literature to confirm that this compound engages with and activates the PI3K/Akt signaling cascade.

Furthermore, the mobilization of intracellular calcium (Ca2+) is a common feature of the non-genomic effects of many steroid hormones, including some androgens. A rapid increase in intracellular calcium concentration can act as a crucial second messenger, triggering a wide range of cellular responses. This is often initiated by the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3), which binds to receptors on the endoplasmic reticulum, causing the release of stored calcium. Again, while this is a known mechanism for other androgens, there is no specific research to indicate that this compound induces calcium mobilization in cells.

The following table summarizes the general interactions of androgens with these signaling pathways and highlights the lack of specific data for this compound.

Signaling CascadeGeneral Androgen InteractionSpecific Findings for this compound
MAPK/ERK Pathway Activation of the cascade, leading to phosphorylation of ERK.No specific research data available.
PI3K/Akt Pathway Activation of the pathway through phosphorylation of Akt.No specific research data available.
Intracellular Calcium (Ca2+) Mobilization Induction of rapid increases in intracellular Ca2+ concentration.No specific research data available.

Metabolic Pathways and Biotransformation of 6alpha Methyltestosterone

Enzymatic Hydroxylation and Oxidation Processes

Enzymatic hydroxylation and oxidation represent key initial steps in the phase I metabolism of 6alpha-methyltestosterone. These reactions introduce or expose functional groups, preparing the molecule for subsequent conjugation reactions.

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A4 isoenzyme, plays a crucial role in the oxidative metabolism of anabolic-androgenic steroids like methyltestosterone (B1676486). nih.govresearchgate.net In vitro studies utilizing human recombinant CYP enzymes have demonstrated that CYP3A4 is highly selective in catalyzing the 6β-hydroxylation of testosterone (B1683101) and other anabolic steroids, including 17alpha-methyltestosterone. nih.govresearchgate.net This selectivity is attributed to the electronic effects of the 3-keto-4-ene structural feature within the active site of the CYP3A4 enzyme. nih.govresearchgate.net While CYP3A4 is the primary enzyme involved, research has shown that other CYPs, such as CYP2B6, may produce trace amounts of 6β-hydroxylated metabolites of 17alpha-methyltestosterone. nih.govresearchgate.net Conversely, studies with recombinant CYP2C9 have not shown the formation of 6β-hydroxyl metabolites for the anabolic steroids tested. nih.govresearchgate.net The central role of CYP3A4 in testosterone 6β-hydroxylation is a well-established model for understanding its interaction with other substrates. nih.gov

In vitro studies using hepatic microsomal systems are instrumental in elucidating the metabolic fate of xenobiotics, including this compound. nih.govresearchgate.net These systems contain a rich complement of drug-metabolizing enzymes, most notably cytochrome P450s and UDP-glucuronosyltransferases. dls.com When 17alpha-methyltestosterone is incubated with canine liver microsomes, 6beta-hydroxymethyltestosterone is identified as a major metabolite. nih.gov This finding highlights the significance of the hydroxylation pathway in the biotransformation of this compound. Hepatic microsomes from various species, including rats, have been employed to investigate the effects of methyltestosterone on drug-metabolizing enzyme activities, further underscoring the utility of these in vitro models. nih.gov

The following table summarizes the key enzymes and resulting metabolites from in vitro studies:

Enzyme SystemSubstrateMajor Metabolite(s)Reference
Human Recombinant CYP3A417alpha-methyltestosterone6β-hydroxy-17alpha-methyltestosterone nih.govresearchgate.net
Human Recombinant CYP2B617alpha-methyltestosteroneTraces of 6β-hydroxy-17alpha-methyltestosterone nih.govresearchgate.net
Canine Liver Microsomes17alpha-methyltestosterone6β-hydroxymethyltestosterone nih.gov

Reductive Metabolism and Stereochemical Outcomes

Following initial oxidative modifications, the A-ring of the steroid nucleus of methyltestosterone undergoes reductive metabolism. This process involves the reduction of the 4,5-double bond and the 3-oxo group, leading to the formation of various stereoisomers. nih.gov The stereoselectivity of this A-ring reduction is dependent on the parent compound's structure. nih.gov For 17alpha-methyltestosterone, metabolism results in both 5α- and 5β-isomers. nih.gov The primary metabolites identified in doping control analysis are 17α-methyl-5α-androstan-3α,17β-diol and 17α-methyl-5β-androstan-3α,17β-diol. nih.gov These reductive pathways are a significant route of biotransformation for 17alpha-methyl steroids. nih.gov

Conjugation Reactions (e.g., Glucuronidation, Sulfation) of this compound Metabolites

Phase II conjugation reactions are crucial for increasing the water solubility of the metabolites of this compound, thereby facilitating their elimination from the body. The primary conjugation pathways are glucuronidation and sulfation. uomus.edu.iq The hydroxylated and reduced metabolites of 17alpha-methyltestosterone are predominantly excreted in the urine as glucuronide conjugates. nih.govnih.gov The two main metabolites, 17α-methyl-5α-androstan-3α,17β-diol and 17α-methyl-5β-androstan-3α,17β-diol, are commonly identified as their glucuronide derivatives in urine. nih.gov In addition to glucuronidation, sulfation also plays a role in the metabolism of methyltestosterone. Recent studies have identified diol sulfate (B86663) metabolites of methyltestosterone, such as 17α-methyl-5β-androstan-3α,17β-diol 3α-sulphate, which can serve as long-term markers of administration. nih.gov

Comparative Biotransformation Across Different Non-Human Species (Research Models)

Studies in non-human species provide valuable insights into the comparative metabolism of this compound. In horses, the in vivo biotransformation of 17alpha-methyltestosterone is complex, leading to a variety of regio- and stereoisomeric metabolites. nih.gov The major metabolic pathways in this species include the reduction of the A-ring (both di- and tetrahydro metabolites), epimerization at the C-17 position, and oxidations primarily at the C-6 and C-16 positions. nih.gov A notable finding in horses is the oxidation of the 17-methyl group, resulting in the formation of 17-hydroxymethyl metabolites. nih.gov In canines, in vitro studies using liver microsomes have identified 6beta-hydroxymethyltestosterone as a major metabolite of 17alpha-methyltestosterone. nih.gov

The following table provides a comparative overview of metabolites in different species:

SpeciesKey Metabolic PathwaysIdentified MetabolitesReference
HorseA-ring reduction, C-17 epimerization, C-6 and C-16 oxidation, 17-methyl oxidationDi- and tetrahydro metabolites, 17-epimers, 6-hydroxy and 16-hydroxy metabolites, 17-hydroxymethyl metabolites nih.gov
Canine6β-hydroxylation6β-hydroxymethyltestosterone nih.gov

Microbial Biotransformation of this compound

Microbial biotransformation offers an alternative and often highly specific method for modifying steroid structures. nih.govmedcraveonline.com Various microorganisms, including fungi and bacteria, are capable of carrying out biotransformations of anabolic steroids. ju.edu.joju.edu.jo The filamentous fungus Mucor racemosus has been shown to biotransform methyltestosterone. ju.edu.jo These microbial systems can perform a range of reactions, including oxidation and reduction, often with high regioselectivity and stereoselectivity, which can be challenging to achieve through conventional chemical synthesis. medcraveonline.com

Structure Activity Relationship Sar Studies of 6alpha Methyltestosterone and Its Analogs

Impact of the 6-alpha Methyl Group on Steroid Receptor Binding and Selectivity

The introduction of a methyl group at the 6-alpha position of the testosterone (B1683101) scaffold has significant implications for the molecule's interaction with steroid receptors. This modification can alter the binding affinity and selectivity of the compound for the androgen receptor (AR) as well as other steroid receptors.

The orientation of the 6-alpha methyl group is axial, placing it in a position that can influence the A-ring conformation and its interaction with specific amino acid residues within the ligand-binding domain. This can lead to a more stabilized or destabilized interaction, thereby affecting the agonistic or antagonistic activity of the compound.

Influence of A-Ring and D-Ring Modifications on Biological Activity

Modifications to the A-ring and D-ring of the steroid nucleus are classic strategies in medicinal chemistry to modulate the biological activity of androgens. These rings play critical roles in receptor binding and the subsequent initiation of a biological response.

A-Ring Modifications: The A-ring of androgens is crucial for receptor recognition and binding. Modifications such as altering the C3-keto group or introducing double bonds can significantly impact activity. For example, the opening of the A-ring in androgens like testosterone and 17alpha-methyltestosterone has been shown to moderately reduce binding to the androgen receptor and shift the biological activity towards a weakly antiandrogenic profile nih.gov. Furthermore, studies on other steroids have indicated that a phenolic A-ring is a critical structural requirement for the neuroprotective effects of estrogens, and steroids lacking this feature, including testosterone, were inactive in this regard nih.gov. This underscores the importance of the A-ring's structure for specific biological activities. General SAR principles for steroidal androgens suggest that a 3-keto or 3α-hydroxyl group can enhance androgenic activity nih.gov.

D-Ring Modifications: The D-ring and its substituents at the C17 position are essential for the ligand-receptor interaction and subsequent biological response nih.gov. The 17β-hydroxyl group is a key feature for agonistic activity, forming a critical hydrogen bond within the androgen receptor's ligand-binding pocket. Modifications to the D-ring, such as the introduction of different functional groups at C16 or C17, can have a profound impact on the compound's activity profile. For instance, in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3, D-ring modifications of an androsterone (B159326) derivative were found to be less potent than the lead compound, whereas A-ring modifications led to more promising candidates nih.govacs.org. The introduction of a delta-lactone six-membered D-ring in other steroid analogues was found to decrease inhibitory potency against aromatase, suggesting that the D-ring structure is critical for binding to this enzyme nih.gov.

The following table summarizes the general effects of A-ring and D-ring modifications on the biological activity of androgens:

Modification LocationType of ModificationGeneral Effect on Biological Activity
A-Ring Opening of the ringModerately reduced androgen receptor binding; shift to weakly antiandrogenic activity nih.gov.
Absence of a phenolic ringLoss of neuroprotective activity in certain contexts nih.gov.
3-keto or 3α-OH groupEnhancement of androgenic activity nih.gov.
D-Ring 17β-hydroxyl groupEssential for androgen receptor agonist activity nih.gov.
Modifications at C16/C17Can significantly alter potency and activity profile nih.govacs.org.
Formation of a lactone ringCan decrease binding affinity to certain enzymes like aromatase nih.gov.

Correlation between Steroidal Structure and Transcriptional Potency

The ability of a steroid to induce a biological response is not solely dependent on its binding affinity to the receptor but also on the transcriptional potency of the resulting ligand-receptor complex. The structure of the steroid dictates the conformational changes in the receptor upon binding, which in turn influences the recruitment of coactivators or corepressors, ultimately modulating the transcription of target genes.

The transcriptional activity of the androgen receptor is known to be more potently activated by dihydrotestosterone (B1667394) (DHT) than by testosterone, indicating that subtle structural differences can have a significant impact on transcriptional outcomes nih.gov. The conformation of the ligand-bound receptor affects its ability to interact with other proteins that regulate gene expression nih.gov.

Furthermore, epigenetic modifications, such as DNA methylation of the androgen receptor gene, can be influenced by cross-sex hormone therapy, which in turn can affect gene expression and the response to steroid hormones nih.gov. This suggests a complex interplay between the steroidal structure, receptor activation, and the epigenetic landscape in determining the final transcriptional output.

Investigation of 6alpha Methyltestosterone in Advanced Biological Research Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are indispensable for dissecting the specific molecular and cellular pathways through which a compound exerts its effects. These systems allow for controlled investigation into receptor interaction, cellular proliferation, and gene expression.

Receptor Transactivation Assays in Reporter Cell Lines

Receptor transactivation assays are fundamental in determining if a compound can bind to a specific nuclear receptor, such as the androgen receptor (AR), and initiate the transcription of target genes. While direct transactivation data for 6alpha-Methyltestosterone is limited, studies on other 6-alpha methylated steroids provide valuable insights. For instance, research on the synthetic progestin 6alpha-methylprogesterone (B1218739) demonstrated that it competes with testosterone (B1683101) for binding sites on the androgen receptor in both kidney cytosol and nuclei from mouse models nih.gov. This suggests that the 6-alpha methyl modification does not prevent binding to the AR and that such compounds can act as competitive ligands.

In a typical reporter gene assay, cells (e.g., human prostate cells) are engineered to express the AR and a reporter gene (like luciferase) linked to an androgen response element (ARE). The binding of an androgen agonist to the AR induces a conformational change, leading to the complex binding to the ARE and driving the expression of the reporter gene, which can be quantified as a measure of androgenic activity. The potency of a compound is often compared to that of endogenous androgens like dihydrotestosterone (B1667394) (DHT).

Cell Proliferation and Differentiation Studies (Mechanism-focused)

Androgens are known to influence the proliferation and differentiation of various cell types, including muscle and fat cells. For example, testosterone has been shown to significantly increase the proliferation of human visceral preadipocytes nih.gov. This effect is linked to the upregulation of genes involved in the cell cycle nih.gov. Similarly, androgens can promote the proliferation and differentiation of skeletal muscle myoblast cell lines nih.gov.

Specific mechanistic studies focusing on this compound's impact on cell proliferation and differentiation pathways have not been identified in the reviewed literature. However, based on the general action of androgens, it would be hypothesized that this compound could influence these processes in androgen-sensitive tissues by modulating the expression of cell cycle regulators and differentiation markers through androgen receptor-mediated signaling.

Gene Expression Profiling in Cell Cultures

Gene expression profiling, often conducted using microarray or RNA-sequencing technologies, provides a comprehensive view of the transcriptional changes induced by a compound. Such studies on human visceral preadipocytes treated with testosterone revealed differential expression of 140 genes, with significant upregulation of those involved in the cell cycle, such as Cyclin A2 (CCNA2) nih.gov. In animal models, exposure to the related compound 17alpha-methyltestosterone has been shown to alter the expression of thousands of genes in the brain and gonads of fish, impacting pathways related to hormone metabolism and reproduction nih.govmdpi.commdpi.com.

No specific gene expression profiling studies for this compound in cell cultures were found. An investigation in this area would be expected to reveal modulation of androgen-responsive genes, potentially including those involved in protein synthesis, cell growth, and steroid metabolism, providing a molecular signature of its activity.

Non-Human In Vivo Models for Systems-Level Biological Research

In vivo models, particularly in mammals, are essential for understanding the integrated physiological and metabolic effects of a steroid at the whole-organism level, including its action, metabolism, and impact on the endocrine system.

Use in Animal Models to Study Steroid Hormone Action and Metabolism

The metabolism of anabolic steroids is a critical determinant of their activity and clearance. While no studies have detailed the specific metabolic fate of this compound, research on the closely related 17alpha-methyltestosterone in animal models like the greyhound and in canine liver microsomes provides relevant insights. These studies have identified several metabolic transformations, including hydroxylations at various positions of the steroid nucleus nih.govnih.gov. Notably, one study tentatively identified a 17alpha-methyl-5z-androstane-6z,17beta-triol as a metabolite of methyltestosterone (B1676486), and another identified 6beta-Hydroxymethyltestosterone as a major metabolite, indicating that the 6-position is a target for metabolic enzymes nih.govnih.gov.

Further context comes from a study on 6alpha-methylprogesterone in mice, which found that a hydroxylated metabolite of the parent compound was bound in kidney nuclei, suggesting that metabolites of 6-alpha methylated steroids can also be biologically active nih.gov.

Metabolic Pathways of Related Methylated Steroids in Animal Models
CompoundAnimal ModelKey Metabolic Pathways IdentifiedSource
17alpha-MethyltestosteroneCanine Liver MicrosomesHydroxylation (e.g., 6beta-Hydroxymethyltestosterone) nih.gov
17alpha-MethyltestosteroneGreyhound (in vivo)Reduction, Mono-, Di-, and Trihydroxylation (including a tentative 6-hydroxylated metabolite) nih.gov
6alpha-MethylprogesteroneMouse (in vivo)Hydroxylation (metabolite found in kidney nuclei) nih.gov

Assessment of Endocrine System Modulation in Research Animals

The most direct evidence for the in vivo endocrine effects of a 6-alpha methylated steroid comes from research on 6alpha-methylprogesterone in mice. This compound was shown to possess a complex profile of androgenic, synandrogenic (potentiating the effect of other androgens), and anti-androgenic actions, particularly in the kidney nih.gov. This demonstrates that a steroid with a 6-alpha methyl group can significantly modulate endocrine function in target tissues.

In contrast, extensive research on 17alpha-methyltestosterone in fish models has documented its potent ability to disrupt the endocrine system. It affects the hypothalamic-pituitary-gonadal (HPG) axis, alters levels of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), and can induce sex reversal nih.govmdpi.com. These pronounced effects underscore the powerful endocrine-modulating capabilities of synthetic androgens in non-human vertebrate models. While the specific effects of this compound have yet to be detailed, it would be expected to interact with and modulate the endocrine system through its action at the androgen receptor.

Observed Endocrine Modulation by Related Steroids in Animal Models
CompoundAnimal ModelObserved Endocrine EffectsSource
6alpha-MethylprogesteroneMouseExhibited androgenic, synandrogenic, and anti-androgenic actions on the kidney; competed with testosterone for AR binding. nih.gov
17alpha-MethyltestosteroneGobiocypris rarus (Fish)Disrupted levels of GnRH, FSH, and LH; altered expression of reproduction-related genes. nih.govmdpi.com
17alpha-MethyltestosteroneSebastes schlegelii (Fish)Induced sex reversal, inhibited estradiol (B170435) levels, and elevated testosterone and 11-ketotestosterone (B164220) levels. mdpi.com

Advanced Analytical Methodologies for 6alpha Methyltestosterone Research

High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the research of 6alpha-methyltestosterone metabolism, offering unparalleled accuracy in mass measurement. This precision allows for the determination of elemental compositions for parent ions and their fragments, which is crucial for identifying unknown metabolites. ub.edu Instruments like Quadrupole Time-of-Flight (Q-ToF) and Orbitrap mass spectrometers are frequently employed.

In metabolic studies, HRMS facilitates the detection of various biotransformation products. For instance, research on the related compound methyltestosterone (B1676486) has utilized HRMS to identify novel A-ring reduced metabolites and bis-hydroxylated metabolites. mdpi.com The process typically involves acquiring full-scan mass spectra with high mass accuracy, enabling the differentiation of compounds with very similar nominal masses. Subsequent fragmentation analysis (MS/MS) provides structural information. For example, in the analysis of Δ6-methyltestosterone, a compound structurally similar to this compound, GC coupled with Q-ToF was operated in full scan mode to detect ions from m/z 50 to 750, allowing for the characterization of its metabolites. mdpi.comnih.gov

The accurate mass data obtained from HRMS is essential for proposing chemical formulas for potential metabolites, which can then be confirmed through comparison with synthesized reference standards or further structural analysis techniques. nih.gov This capability is particularly valuable in untargeted screening, where the goal is to identify all possible metabolites in a sample without prior knowledge of their structures. ub.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound metabolites and synthetic derivatives. scilit.comresearchgate.net While mass spectrometry provides information on mass and elemental composition, NMR reveals the precise three-dimensional structure of a molecule by probing the magnetic properties of atomic nuclei. researchgate.net Techniques such as 1H NMR and 13C NMR are fundamental in this process. mdpi.com

In steroid research, NMR is used to confirm the exact position of metabolic modifications, such as hydroxylation or reduction, and to determine the stereochemistry of the resulting products. For example, after a potential metabolite is isolated, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms, which is critical for assigning stereochemistry, such as the alpha or beta orientation of substituents on the steroid skeleton.

In a study on Δ6-methyltestosterone, NMR was used alongside GC-MS to characterize the products formed after dehydrogenation of methyltestosterone and epimethyltestosterone, confirming their structures. nih.gov This combined approach, leveraging both MS and NMR, provides a comprehensive and definitive characterization of novel steroid structures encountered during metabolic research. scilit.com

Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Quantitative Analysis in Complex Biological Matrices

Chromatographic techniques coupled with mass spectrometry are the gold standard for the quantitative analysis of this compound and its metabolites in complex biological matrices such as urine, blood, and tissue. nih.gov These methods offer high selectivity and sensitivity, allowing for the detection and quantification of analytes at very low concentrations. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust technique for steroid analysis. nih.gov Samples typically require derivatization to increase the volatility and thermal stability of the analytes before injection. mdpi.com In studies of methyltestosterone, GC-MS is frequently used to monitor metabolites after enzymatic hydrolysis of glucuronide conjugates. mdpi.com Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity for quantitative purposes. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become increasingly popular for steroid analysis as it often does not require derivatization and is suitable for a wider range of compounds. nih.govresearchgate.net LC-MS/MS provides excellent specificity through the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. researchgate.net This minimizes interference from the biological matrix. nih.gov Research on methyltestosterone has shown that LC-MS/MS can detect sulfate (B86663) conjugates directly, offering alternative long-term markers of use. nih.gov

These hyphenated techniques are crucial for accurately measuring the concentration of this compound and its metabolites, which is fundamental for pharmacokinetic and metabolic studies.

Developing and validating a robust analytical method is a critical prerequisite for reliable quantitative research on this compound. The validation process ensures that the method is accurate, precise, and specific for its intended purpose, typically following guidelines from bodies like the International Council for Harmonisation (ICH). semanticscholar.org

Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. semanticscholar.orgpensoft.net

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. researchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. researchgate.netbrjac.com.br

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). pensoft.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netbrjac.com.br

Table 1: Example Validation Parameters for Steroid Analysis Methods
ParameterDescriptionExample Acceptance Criteria
Linearity (R²)Correlation coefficient of the calibration curve.> 0.99 researchgate.net
Accuracy (% Recovery)Percentage of known analyte amount recovered from a spiked matrix.85-115% fu-berlin.de
Precision (% RSD)Relative standard deviation of replicate measurements.< 15% nih.gov
LODLowest analyte concentration that can be detected.Signal-to-Noise ratio of 3:1 brjac.com.br
LOQLowest analyte concentration that can be quantified with acceptable accuracy and precision.Often the lowest point on the calibration curve. researchgate.net

For example, a validated RP-HPLC method for another anabolic steroid involved establishing linearity, accuracy, and precision to ensure reliable quantification in food supplements. pensoft.net Similarly, a GC-MS method for methyltestosterone in fish was validated by assessing parameters like linearity, recovery, and precision. researchgate.net

Once validated, chromatographic methods are applied to profile the metabolites of this compound in research samples. Metabolite profiling aims to identify and quantify the array of metabolic products formed from the parent compound after administration or incubation. mdpi.com

This process typically involves:

Sample Preparation: Extraction of the analytes from the biological matrix (e.g., urine, plasma, or microsomal incubations) using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.net

Chromatographic Separation: Separation of the parent compound and its metabolites using GC or LC.

Mass Spectrometric Detection: Detection and fragmentation of the separated compounds to obtain mass spectra.

Data Analysis: The acquired data is processed to identify known metabolites by comparing retention times and mass spectra with reference standards. For unknown metabolites, HRMS data is used to propose structures, as described in section 7.1. mdpi.com

In a study of Δ6-methyltestosterone, GC-MS/MS was used to monitor the excretion profile of the parent compound and its major urinary metabolites over time. nih.gov This allowed for the identification of key metabolites, such as 17α-hydroxy-17β-methylandrosta-4,6-dien-3-one and 17α-methyl-5β-androstane-3α,17β-diol, and established their utility for long-term detection. nih.gov

Table 2: Example Metabolite Profile Data from a Δ6-Methyltestosterone Study
MetabolitePeak Concentration (ng/mL)Time of Peak Concentration (hours)
Δ6-Epimethyltestosterone60014-20.5 nih.gov
3α,5β-THMT24014-20.5 nih.gov
17β-methyl-5β-androstane-3α,17α-diol736-44.5 nih.gov

Microdialysis and In Vivo Sampling Techniques for Distribution Studies in Research Animals

Microdialysis is a minimally invasive in vivo sampling technique used to continuously monitor the concentration of unbound substances in the extracellular fluid of tissues in living animals. nih.govtaylorfrancis.com This method is particularly valuable for pharmacokinetic and pharmacodynamic studies, as it allows for the direct measurement of free drug concentrations at the target site over time. nih.gov

The technique involves implanting a small, semipermeable probe into a specific tissue of interest (e.g., muscle, adipose tissue, brain). fu-berlin.de The probe is continuously perfused with a physiological solution at a slow flow rate. Small molecules, such as this compound and its metabolites, can diffuse across the membrane from the extracellular fluid into the perfusate, which is then collected in small fractions for analysis. nih.gov

Key advantages of microdialysis include:

Continuous Sampling: Allows for the generation of detailed time-concentration profiles from a single animal, reducing inter-animal variability. nih.gov

Targeted Measurement: Provides information on drug concentration directly in the tissue of interest, rather than just in the blood.

Reduced Animal Use: A full pharmacokinetic profile can often be obtained from a single animal. nih.gov

In the context of this compound research, microdialysis could be used in animal models to study its distribution into and elimination from target tissues like skeletal muscle. The collected dialysate samples would then be analyzed using a highly sensitive quantitative method, such as LC-MS/MS, to determine the concentration of the compound and its metabolites, providing crucial insights into its tissue-specific disposition. nih.govfu-berlin.de

6alpha Methyltestosterone As a Research Tool and Chemical Probe

Use in Characterizing Steroid Receptor Ligand Binding Domains and Mechanisms

6alpha-Methyltestosterone has been instrumental in elucidating the structure and function of the ligand-binding domains (LBDs) of steroid receptors, particularly the androgen receptor (AR). The LBD is a critical region of the receptor that recognizes and binds to specific hormones, initiating a conformational change that triggers downstream signaling events. By using this compound in competitive binding assays, researchers can determine the relative binding affinities of other natural and synthetic androgens, providing insights into the structural requirements for ligand recognition and the specificity of the AR LBD.

Studies have demonstrated that this compound binds with high affinity to the androgen receptor. For instance, in kidney cytosol from mice, 6alpha-methylprogesterone (B1218739), a related compound, was found to bind with high affinity to a glucocorticoid receptor, highlighting the potential for cross-reactivity and the importance of using specific probes to characterize different steroid receptors nih.gov. The androgenic effects of 6alpha-methylprogesterone are mediated through its binding to the androgen receptor nih.gov.

The following table summarizes the relative binding affinities of this compound and other steroids to various steroid receptors, illustrating its utility as a reference compound in such studies.

This table presents a qualitative summary of relative binding affinities based on available research. Actual affinities can vary depending on the specific assay conditions and tissue types.

Application in Understanding Steroid-Mediated Signaling Pathways

Beyond its role in characterizing receptor binding, this compound is a valuable probe for dissecting the downstream signaling pathways activated by androgens. Upon binding to the AR, the receptor-ligand complex translocates to the nucleus and acts as a transcription factor, modulating the expression of target genes. This compound can be used to specifically activate these androgen-dependent pathways, allowing researchers to identify androgen-responsive genes and study their regulation.

Furthermore, androgens can also elicit rapid, non-genomic effects that are not dependent on gene transcription. These actions are often mediated through signaling cascades initiated at the cell membrane. The use of this compound helps in differentiating between these genomic and non-genomic pathways. For example, its application can help elucidate the role of androgens in activating kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. By observing the cellular responses to this compound, researchers can map the intricate network of signaling events that are triggered by androgen receptor activation.

Role in Developing and Validating In Vitro Assay Systems for Steroid Research

The development of robust and reliable in vitro assay systems is crucial for screening potential endocrine-disrupting chemicals and for drug discovery. This compound plays a significant role in the development and validation of these assays due to its well-characterized androgenic activity. It is often used as a positive control or a reference compound in various cell-based and cell-free assays.

One prominent example is its use in the Yeast Androgen Screen (YAS) assay. The YAS is a bioassay that utilizes genetically modified yeast cells expressing the human androgen receptor and a reporter gene. When an androgenic substance like this compound is present, it binds to the AR, leading to the activation of the reporter gene and a measurable output, such as a color change. This allows for the sensitive detection of androgenic activity in environmental samples or chemical libraries.

Moreover, this compound and its derivatives are utilized in the development of immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), for the detection and quantification of androgens. These assays rely on the specific binding of antibodies to the target steroid. This compound can be used as the antigen to generate specific antibodies or as a standard for calibrating the assay. A homologous ELISA for the detection of 17α-methyltestosterone in serum has been developed, demonstrating its application in creating sensitive and specific diagnostic tools researchgate.net.

The following table outlines the role of this compound in various in vitro assay systems.

Contribution to Understanding Comparative Endocrine Physiology

This compound has significantly advanced our understanding of comparative endocrine physiology, particularly in non-mammalian vertebrates. Its potent androgenic effects have been widely utilized in studies of sex differentiation and determination in various species, most notably in fish. The administration of this compound during early development can induce sex reversal in genetically female fish, leading to the development of functional males. This technique has been pivotal in studying the genetic and hormonal control of sex in fish and has practical applications in aquaculture for producing all-male populations, which often exhibit faster growth rates.

Beyond fish, the study of the effects of synthetic androgens like this compound in other vertebrate groups provides valuable insights into the evolution of endocrine systems. Research on the impact of endocrine-disrupting chemicals, including synthetic androgens, on amphibians, reptiles, and birds helps to elucidate species-specific differences in hormone sensitivity and metabolism. For example, studies on the effects of androgenic compounds on the reproductive and immune systems of birds have revealed the complex interplay between hormones and physiological functions nih.govjst.go.jp. In amphibians, exposure to endocrine-disrupting pesticides has been shown to impair reproduction, highlighting the vulnerability of their endocrine systems to synthetic compounds sciencedaily.com. Similarly, research in reptiles has demonstrated that exposure to endocrine-disrupting chemicals can lead to sex reversal oncohemakey.com.

The table below provides examples of the application of this compound and other synthetic androgens in comparative endocrine research.

Future Research Directions and Emerging Paradigms

Integration with Systems Biology Approaches to Elucidate Steroid Action

A significant future direction in understanding the biological actions of 6alpha-methyltestosterone lies in the integration of systems biology. This approach moves away from a single-target, single-outcome model to a more holistic view of the compound's effects across multiple biological scales, from genes to the whole organism. By combining 'omics' technologies—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can construct comprehensive models of the cellular and physiological perturbations induced by this compound.

For instance, transcriptomic studies on the related compound 17α-methyltestosterone in fish have revealed widespread changes in gene expression in the gonads and brain. nih.govresearchgate.net In females, 191 transcripts were differentially regulated, while in males, 268 genes were affected upon exposure. nih.gov These studies provide a blueprint for future research on this compound, where similar high-throughput screening could identify the full spectrum of genes and signaling pathways it modulates.

A systems biology approach would involve:

Transcriptomics: Using RNA-Seq to identify all genes whose expression is altered by this compound in various target tissues. This could reveal novel pathways affected by the steroid beyond the classical androgen receptor signaling.

Proteomics: Quantifying changes in the proteome to understand how the altered gene expression translates into functional proteins.

Metabolomics: Analyzing the global metabolic profile to identify changes in endogenous steroid metabolism and other metabolic pathways.

Integrative Analysis: Combining these multi-omics datasets to build computational models of the networks that are perturbed by this compound. This can help in understanding the complex interplay between different biological processes and in identifying key nodes that mediate the compound's effects.

Such an integrated approach will be crucial for a deeper understanding of the on-target and off-target effects of this compound and for identifying potential new biomarkers of its activity.

Application of Computational Modeling and Artificial Intelligence in Predicting this compound Interactions and Metabolism

The use of computational modeling and artificial intelligence (AI) is set to revolutionize the study of synthetic steroids like this compound. nih.gov These in silico methods offer a rapid and cost-effective way to predict a compound's pharmacokinetic and pharmacodynamic properties, including its interactions and metabolism.

Machine learning and deep learning algorithms can be trained on large datasets of known drug properties to predict the characteristics of new molecules. nih.govresearchgate.net For this compound, these approaches can be used to:

Predict Drug-Drug Interactions (DDIs): AI models can predict the likelihood of this compound interacting with other drugs. nih.govnih.govddi-predictor.org This is particularly important for predicting interactions mediated by cytochrome P450 enzymes, which are responsible for the metabolism of many steroids. ddi-predictor.orgmdpi.com

Predict Metabolism: AI can predict the metabolic fate of this compound, identifying potential metabolites and the enzymes involved in their formation. nih.gov This is crucial for understanding the compound's duration of action and for identifying any potentially active or toxic metabolites.

Predict ADMET Properties: A range of AI-powered tools are now available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of small molecules. greenstonebio.com Applying these tools to this compound can provide valuable insights into its likely behavior in a biological system.

Below is a table of AI and machine learning models that could be applied in future research on this compound:

Model TypeApplicationPredicted Outcome for this compound
Graph Neural NetworksPrediction of ADMET properties. greenstonebio.comSolubility, permeability, metabolic stability, potential toxicities.
Deep Learning (e.g., DNN)Prediction of steroid metabolism and biological age based on steroid pathways. news-medical.netPotential metabolic pathways, contribution to aging-related biomarkers.
Gradient Boosting MachinesPrediction of adverse drug-drug interactions based on genetic interaction features. nih.govLikelihood of adverse interactions with other medications.
Support Vector Machines (SVM)Prediction of steroid responsiveness in certain disease states. frontiersin.orgPotential efficacy in modulating steroid-sensitive conditions.

The application of these computational tools will allow for the generation of hypotheses that can then be tested experimentally, accelerating the pace of research into this compound.

Exploration of Novel Biological Targets and Off-Target Effects for Basic Research

While this compound is expected to act primarily as an agonist of the androgen receptor (AR), a key area for future research is the exploration of its potential interactions with other biological targets. Many steroids are known to have promiscuous binding profiles, and understanding the full range of molecular interactions of this compound is essential for a complete picture of its biological activity.

Future research should focus on:

Receptor Binding Assays: Screening this compound against a panel of nuclear receptors and other steroid-binding proteins to identify any off-target interactions. This could include other steroid hormone receptors such as the estrogen, progesterone, and glucocorticoid receptors. nih.gov

Identifying Novel Targets: Employing techniques such as chemical proteomics to pull down and identify novel binding partners for this compound in an unbiased manner.

Characterizing Off-Target Effects: Investigating the functional consequences of any identified off-target interactions. For example, many of the side effects associated with anabolic-androgenic steroid use, such as cardiovascular issues and mood changes, may be mediated by off-target effects. nih.govresearchgate.netathenaeumpub.com

A summary of potential off-target effects to investigate for this compound, based on known effects of other anabolic-androgenic steroids, is presented below:

Potential Off-Target EffectBiological System AffectedPotential Mechanism
Cardiovascular effectsHeart and blood vesselsAlterations in lipid profiles, direct effects on cardiac muscle. athenaeumpub.com
HepatotoxicityLiverStress on liver function, potential for cholestasis. nih.gov
Neuropsychiatric effectsCentral nervous systemModulation of neurotransmitter systems, interaction with neurosteroid receptors. researchgate.net
Endocrine disruptionHormonal axesSuppression of endogenous testosterone (B1683101) production, aromatization to estrogens. athenaeumpub.com
Skin-related effectsSkinIncreased sebum production, effects on hair follicles. nih.govathenaeumpub.com

By systematically exploring these novel and off-target effects, researchers can gain a more comprehensive understanding of the molecular mechanisms underlying the diverse physiological actions of this compound.

Development of Advanced Research Tools Based on the this compound Scaffold

The unique chemical structure of this compound can serve as a scaffold for the development of advanced research tools to probe the function of the androgen receptor and other steroid-signaling pathways. chemrxiv.orgresearchgate.netjohnshopkins.edu The steroidal backbone provides a rigid framework that can be chemically modified to introduce new functionalities without losing its ability to bind to its target proteins.

Future research in this area could include:

Fluorescent Ligands: Attaching a fluorescent dye to the this compound molecule to create a fluorescent probe. nih.govresearchgate.net Such probes would allow for the direct visualization of the androgen receptor in living cells, enabling studies of receptor trafficking, localization, and dynamics. lipexogen.com

Photoaffinity Probes: Incorporating a photoactivatable group into the this compound structure. These probes can be used to covalently label the androgen receptor or other binding partners upon exposure to UV light, facilitating the identification and characterization of these proteins.

Selective Androgen Receptor Modulators (SARMs): Using the this compound scaffold as a starting point for the design and synthesis of novel SARMs. nih.govnih.gov SARMs are compounds that bind to the androgen receptor but have tissue-selective effects, offering the potential for more targeted therapeutic applications. nih.gov

Biotinylated Probes: Conjugating biotin (B1667282) to this compound to create a high-affinity probe for use in pull-down assays to isolate and identify the androgen receptor and its associated protein complexes.

The development of these advanced research tools will not only advance our understanding of this compound itself but will also provide the broader scientific community with powerful new reagents for studying androgen biology.

常见问题

How is 6α-Methyltestosterone synthesized and characterized in laboratory settings?

Methodological Answer:
The synthesis of 6α-Methyltestosterone typically involves steroid nucleus modification via methylation at the 6α position. A common approach employs the Meerwein-Ponndorf-Verley reduction of a 3-keto group followed by regioselective alkylation. Characterization requires multi-spectral analysis:

  • Nuclear Magnetic Resonance (NMR): Confirm stereochemistry (e.g., 6α vs. 6β methylation) using 1^1H and 13^{13}C NMR, with emphasis on methyl group chemical shifts (~0.8–1.2 ppm for 6α-CH3_3) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS m/z 303.2 [M+H]+^+) and fragmentation patterns to distinguish from structural analogs .
  • Purity Assessment: Use HPLC with UV detection (λ = 240–254 nm) and ensure ≥98% purity. Document solvent systems (e.g., methanol/water gradients) and column specifications .

What methodological considerations are critical when designing in vivo studies to assess the androgenic activity of 6α-Methyltestosterone?

Methodological Answer:

  • Animal Models: Select species with androgen receptor homology (e.g., rodents) and standardized endpoints (e.g., seminal vesicle weight, prostate hypertrophy). Include sham-operated controls to isolate androgen-specific effects .
  • Dosing Regimens: Use subcutaneously implanted pellets or daily injections to maintain stable serum levels. Validate pharmacokinetics via LC-MS/MS to account for rapid hepatic metabolism .
  • Confounding Variables: Control for endogenous testosterone suppression (e.g., via gonadectomy) and cross-reactivity with sex hormone-binding globulin (SHBG) in assays .

Which analytical techniques are most reliable for quantifying 6α-Methyltestosterone in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize reverse-phase columns (C18) and mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for separation. Use deuterated internal standards (e.g., d3_3-testosterone) to correct matrix effects .
  • Validation Parameters: Assess linearity (1–100 ng/mL), limit of detection (LOD ≤ 0.5 ng/mL), and intra-/inter-day precision (CV <15%) per FDA guidelines. Include recovery studies from serum, liver homogenates, and urine .

How can researchers reconcile contradictory findings in studies investigating the estrogenic potential of 6α-Methyltestosterone?

Methodological Answer:

  • Systematic Review Framework: Conduct a meta-analysis using PRISMA guidelines to evaluate study heterogeneity. Stratify by experimental models (e.g., ERα vs. ERβ transactivation assays) and dosing regimens .
  • Confounding Factors: Assess cross-reactivity with estrogen receptors (ERs) using competitive binding assays. Control for aromatase activity, which may convert testosterone to estradiol in certain cell lines .
  • Dose-Response Analysis: Apply nonlinear regression models (e.g., four-parameter logistic curves) to differentiate receptor-specific agonism from nonspecific effects at supraphysiological doses .

What steps ensure reproducibility in experiments involving 6α-Methyltestosterone?

Methodological Answer:

  • Protocol Standardization: Publish detailed methods, including solvent preparation (e.g., ethanol or DMSO concentrations ≤0.1% to avoid cytotoxicity) and storage conditions (−20°C under nitrogen) .
  • Reagent Documentation: Specify suppliers, lot numbers, and purity certificates for all chemicals. For in vitro work, validate cell line authenticity (STR profiling) and mycoplasma status .
  • Statistical Power: Predefine sample sizes using power analysis (α = 0.05, β = 0.2) and report effect sizes with 95% confidence intervals to mitigate Type I/II errors .

What statistical approaches are appropriate for dose-response analyses of 6α-Methyltestosterone in endocrine disruption studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to Hill or Emax models to estimate EC50_{50} values. Use Akaike Information Criterion (AIC) to compare model fit .
  • ANOVA with Post Hoc Tests: Apply Tukey’s HSD for pairwise comparisons of hormonal endpoints (e.g., LH suppression across dose groups). Adjust for multiple comparisons via Bonferroni correction .
  • Bayesian Meta-Analysis: Quantify uncertainty in cross-study comparisons by integrating prior distributions (e.g., historical EC50_{50} ranges for androgens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Methyltestosterone
Reactant of Route 2
6alpha-Methyltestosterone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。